molecular formula C15H11ClN2O2 B1611020 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 88190-77-6

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No. B1611020
CAS RN: 88190-77-6
M. Wt: 286.71 g/mol
InChI Key: QECBNIFGTIYTMP-UHFFFAOYSA-N
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Scientific Research Applications

  • Regioselective Synthesis of New Pyrimidine Derivatives

    • Application : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method : The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
    • Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
  • Biological Potential of Indole Derivatives

    • Application : This review discusses the biological potential of indole derivatives, which have various biological activities .
    • Method : The method involves synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The safety and hazards associated with 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid are not detailed in the search results. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

Quinazoline and its derivatives continue to attract the interest of medicinal chemists due to their diverse biological activities1. Future research will likely continue to explore the synthesis, biological activity, and potential therapeutic applications of these compounds.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBNIFGTIYTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569907
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

CAS RN

88190-77-6
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 3
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 4
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 5
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 6
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

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